molecular formula C12H13ClN2O2S B11505835 (5-Chloro-3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid ethyl ester

(5-Chloro-3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetic acid ethyl ester

Cat. No.: B11505835
M. Wt: 284.76 g/mol
InChI Key: XFLMUISSZNGWDY-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as an ethyl ester and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano and chloro groups. The final step involves the formation of the thioether linkage and the esterification to form the ethyl ester.

    Preparation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Substituents: The cyano and chloro groups can be introduced through nucleophilic substitution reactions. For example, the cyano group can be added using cyanogen bromide, while the chloro group can be introduced using thionyl chloride.

    Formation of Thioether Linkage: The thioether linkage can be formed by reacting the pyridine derivative with an appropriate thiol compound under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and chloro groups, as well as the thioether linkage, can play crucial roles in binding to the target molecules and exerting their effects.

Comparison with Similar Compounds

ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.

    METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.

    ETHYL 2-[(5-BROMO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE: Similar structure but with a bromo group instead of a chloro group.

These comparisons highlight the uniqueness of ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

ethyl 2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C12H13ClN2O2S/c1-4-17-10(16)6-18-12-9(5-14)7(2)11(13)8(3)15-12/h4,6H2,1-3H3

InChI Key

XFLMUISSZNGWDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=C(C(=C1C#N)C)Cl)C

Origin of Product

United States

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